PEG3 Linker Demonstrates Superior ERα Degradation Efficacy Compared to PEG2 and PEG4 in PROTAC SAR Studies
In a structure-activity relationship study of LCL-ER(dec)-based PROTACs targeting estrogen receptor alpha (ERα), the PEG3 linker-containing construct LCL-ER(dec)-PEG3 exhibited the highest degradation activity among all linker length variants tested, including PEG2 and PEG4 [1]. While all linker variants maintained comparable binding affinity (IC50 = 30-50 nM) to ERα, the PEG3 variant showed markedly superior protein degradation efficiency, indicating that linker length effects manifest primarily at the ternary complex formation and degradation steps rather than at target engagement [1].
| Evidence Dimension | ERα protein degradation activity in PROTAC constructs |
|---|---|
| Target Compound Data | LCL-ER(dec)-PEG3: highest degradation activity among tested variants |
| Comparator Or Baseline | LCL-ER(dec)-PEG2 and LCL-ER(dec)-PEG4: lower degradation activity |
| Quantified Difference | PEG3 > PEG4 > PEG2 in degradation efficacy; all variants showed comparable binding (IC50 30-50 nM) |
| Conditions | ERα-targeting PROTAC degradation assay; LCL-ER(dec) ligand scaffold |
Why This Matters
For PROTAC developers, PEG3-aldehyde provides an empirically validated linker length that maximizes degradation efficiency without altering target binding, reducing the need for extensive linker optimization campaigns.
- [1] The Pharmaceutical Society of Japan. MEDCHEM NEWS Vol.33 No.2, pp.24-52. Section 4: LCL-ER(dec)-PEG constructs. View Source
